molecular formula C15H23NO4 B1413419 8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid CAS No. 2060026-68-6

8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B1413419
CAS No.: 2060026-68-6
M. Wt: 281.35 g/mol
InChI Key: RNQAWCBCAYSXKB-UHFFFAOYSA-N
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Description

8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic framework of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of novel materials with specific mechanical or optical properties.

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which this compound is based on, is a key structure in many biologically active compounds . As such, research directed towards the preparation of this basic structure in a stereoselective manner is ongoing and is likely to continue in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base or acid catalyst to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

    Functionalization of the Cyclopropane Ring: The cyclopropane ring can be functionalized through various reactions, such as halogenation or hydroxylation, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane-3-carboxylic acid: Lacks the spirocyclic structure and Boc protecting group.

    8-Oxabicyclo[3.2.1]octane derivatives: Contain an oxygen atom in the bicyclic framework, leading to different chemical properties.

Uniqueness

The unique spirocyclic structure and the presence of the Boc protecting group distinguish 8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid from other similar compounds. This combination of features imparts specific reactivity and stability, making it valuable for various research applications.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-4-5-10(16)7-15(6-9)8-11(15)12(17)18/h9-11H,4-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQAWCBCAYSXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid
Reactant of Route 2
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid
Reactant of Route 3
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid
Reactant of Route 4
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid
Reactant of Route 5
Reactant of Route 5
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid
Reactant of Route 6
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid

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